An In-depth Technical Guide to 2-(4-Chlorophenoxy)ethylamine: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 2-(4-Chlorophenoxy)ethylamine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenoxy)ethylamine is a primary amine that incorporates a 4-chlorophenoxy moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The unique combination of an aromatic ether linkage and a flexible ethylamine side chain allows for diverse interactions with biological targets. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(4-Chlorophenoxy)ethylamine, along with a detailed protocol for its synthesis and characterization, intended to support research and development efforts in the pharmaceutical and chemical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors from reaction conditions to bioavailability.
Table 1: Physical and Chemical Properties of 2-(4-Chlorophenoxy)ethylamine
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-chlorophenoxy)ethanamine | [1] |
| CAS Number | 28769-06-4 | [1] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Boiling Point | 152-156 °C at 15 Torr | [2] |
| Density (predicted) | 1.178 ± 0.06 g/cm³ | [2] |
| pKa (predicted) | 8.33 ± 0.10 | [2] |
| Solubility | Soluble in water and polar organic solvents like ethanol. Limited solubility in non-polar solvents such as ether or hexane. | [3] |
Synthesis of 2-(4-Chlorophenoxy)ethylamine
The most common and efficient method for the synthesis of 2-(4-Chlorophenoxy)ethylamine is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-chlorophenol reacting with 2-chloroethylamine or a protected equivalent.
Reaction Scheme:
Caption: Williamson ether synthesis of 2-(4-Chlorophenoxy)ethylamine.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a reliable method for the laboratory-scale synthesis of 2-(4-Chlorophenoxy)ethylamine.
Materials:
-
4-Chlorophenol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
2-Chloroethylamine hydrochloride
-
Solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide)
-
Distilled water
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chlorophenol in a suitable solvent (e.g., ethanol).
-
To this solution, add 1.1 equivalents of a strong base such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the corresponding 4-chlorophenoxide salt.
-
Nucleophilic Substitution: Add 1.05 equivalents of 2-chloroethylamine hydrochloride to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in distilled water and neutralize with a dilute solution of hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-(4-Chlorophenoxy)ethylamine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Chemical Reactivity and Stability
-
Basicity: The primary amine group imparts basic properties to the molecule, allowing it to readily form salts with acids. The hydrochloride salt is often prepared for ease of handling and improved stability.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, enabling it to participate in reactions such as acylation, alkylation, and condensation.
-
Stability: The compound is generally stable under standard conditions. However, prolonged exposure to air and light should be avoided to prevent potential oxidation and degradation. It is incompatible with strong oxidizing agents, acids, and acid chlorides.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2-(4-Chlorophenoxy)ethylamine is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether linkage will appear at a different chemical shift than the protons ortho to the chlorine atom.
-
-OCH₂- Protons: A triplet at approximately δ 4.0-4.2 ppm.
-
-CH₂N- Protons: A triplet at approximately δ 3.0-3.3 ppm.
-
-NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration (typically δ 1.5-3.0 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen will be the most downfield, followed by the carbon attached to the chlorine. The other two aromatic carbons will appear at distinct chemical shifts.
-
-OCH₂- Carbon: A signal around δ 68-70 ppm.
-
-CH₂N- Carbon: A signal around δ 40-42 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in 2-(4-Chlorophenoxy)ethylamine.
-
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretching (Aromatic Ether): A strong, characteristic band around 1240 cm⁻¹.
-
C-N Stretching: A medium intensity band in the 1020-1250 cm⁻¹ region.
-
C-Cl Stretching: A band in the fingerprint region, typically around 1090 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 171, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Major Fragmentation Pathways:
-
Alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a fragment at m/z = 30 ([CH₂NH₂]⁺).
-
Cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy group and the ethylamine side chain.
-
Safety and Handling
2-(4-Chlorophenoxy)ethylamine should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors or dust. May cause respiratory irritation.
-
Skin and Eye Contact: Corrosive. Causes skin irritation and serious eye damage. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This technical guide provides a detailed overview of the key physical, chemical, and spectroscopic properties of 2-(4-Chlorophenoxy)ethylamine. The provided synthesis protocol, based on the robust Williamson ether synthesis, offers a practical method for its preparation. The comprehensive characterization data serves as a valuable resource for researchers in confirming the identity and purity of this important chemical intermediate. A thorough understanding of its properties and safe handling procedures is essential for its effective application in the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
-
PubChem. 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]
-
Solubility of Things. Chloroethylamine. [Link]
-
ChemBK. 2-(4-chlorophenoxy)ethanamine. [Link]
-
Williamson Ether Synthesis. Experiment 06. [Link]
-
PubChem. 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. [Link]
-
SpectraBase. N-(2-(4-Chloro-3-methylphenoxy)ethyl)-1,1,1-trimethylsilanamine - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. 2-(4-Chlorophenoxy)ethylamine. National Center for Biotechnology Information. [Link]
-
some previous examples (13c-nmr). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
- Google Patents. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
-
PubChem. Ethylamine. National Center for Biotechnology Information. [Link]
-
SpectraBase. 2-(4-Chlorophenoxy)ethanol - Optional[1H NMR] - Spectrum. [Link]
-
Mass Spectrometry: Fragmentation and Interpretation of Spectra. [Link]
- Google Patents. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]
-
Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
- Google Patents. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.
-
Doc Brown's Chemistry. mass spectrum of ethylamine. [Link]
-
Manufacturing Process. BIS (2-Chloro Ethyl Amine) Hydrochloride. [Link]
-
PubChem. (4-Chlorophenoxy)acetic acid. National Center for Biotechnology Information. [Link]
- Google Patents. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
-
NCBI. Table 4-3, Physical and Chemical Properties of 2,4-Da. [Link]
